molecular formula C11H20ClNO2 B1390798 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride CAS No. 953077-13-9

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

Cat. No. B1390798
M. Wt: 233.73 g/mol
InChI Key: JLFACGVVEAOMKX-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the empirical formula C11H20ClNO2 . It is a solid substance and its molecular weight is 233.74 . The IUPAC name for this compound is 1-cyclopentyl-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The SMILES string for this compound is Cl.OC(=O)C1CCN(CC1)C2CCCC2 . The InChI code is 1S/C11H19NO2.ClH/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8H2,(H,13,14);1H .


Physical And Chemical Properties Analysis

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a solid substance . Its molecular weight is 233.74 . The IUPAC name for this compound is 1-cyclopentyl-4-piperidinecarboxylic acid . The SMILES string for this compound is Cl.OC(=O)C1CCN(CC1)C2CCCC2 . The InChI code is 1S/C11H19NO2.ClH/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8H2,(H,13,14);1H .

Scientific Research Applications

Antibacterial Agent Synthesis

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride has been studied for its role in the synthesis of antibacterial agents. For instance, Rosen et al. (1988) explored its enantiomers in the context of quinolonecarboxylic acid class antibacterial agents, highlighting its potential in clinical settings due to its improved solubility profile and in vivo activity against bacterial strains (Rosen et al., 1988).

Bioconjugation Studies

In bioconjugation research, Nakajima and Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine in aqueous media using related compounds. Their study contributes to understanding the reactions involving carboxylic acids and amines, essential for bioconjugation applications (Nakajima & Ikada, 1995).

Enzymatic Synthesis Inhibition

The compound's analogues have been examined for their role in inhibiting enzymatic synthesis. Coulter et al. (1974) studied carbocyclic and heterocyclic amino acids, including 1-Aminocyclopentane-1-carboxylic acid, for their ability to inhibit S-adenosyl-L-methionine synthesis, a critical pathway in various biological processes (Coulter et al., 1974).

Anticonvulsant Activity

The anticonvulsant properties of derivatives of 1-Cyclopentylpiperidine-4-carboxylic acid have been explored. Arustamyan et al. (2019) synthesized new amino amides and amino esters based on this compound and evaluated their anticonvulsant activity (Arustamyan et al., 2019).

Synthesis of Antibiotics

The compound has also been used in the synthesis of novel antibiotics. Egawa et al. (1984) and Miyamoto et al. (1987) both contributed to this area, synthesizing and evaluating the antibacterial activity of various derivatives (Egawa et al., 1984), (Miyamoto et al., 1987).

Antitumor Research

Additionally, Umezawa and Kinoshita (1957) synthesized derivatives of cyclopentanone-3-carboxylic acid, closely related to the compound , for their potential antitumor properties (Umezawa & Kinoshita, 1957).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety pictogram associated with this compound is GHS07, which represents a warning . Please handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

1-cyclopentylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFACGVVEAOMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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